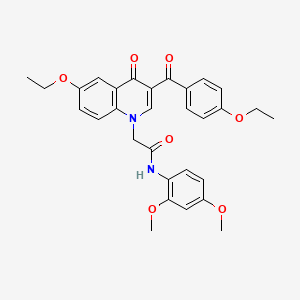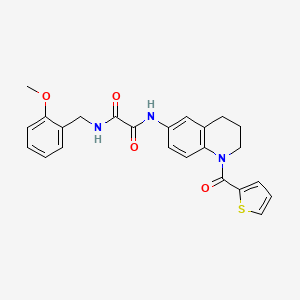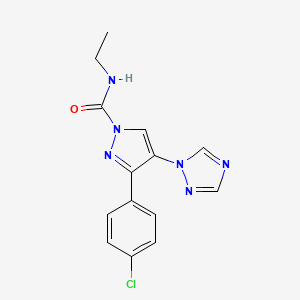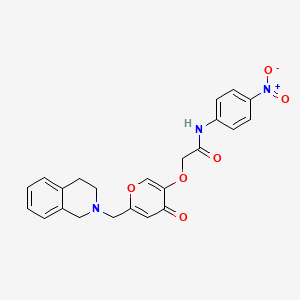
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with unique structural features, making it a valuable entity in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions:
Formation of the Isoquinoline Intermediate: The synthesis begins with the formation of the 3,4-dihydroisoquinoline scaffold through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Pyran Ring Construction: This is achieved via a multi-component reaction involving appropriate aldehydes and diketones under acid-catalyzed conditions.
Final Coupling Reaction:
Industrial Production Methods
Industrial-scale synthesis may utilize automated continuous flow processes to enhance yield and efficiency. Key considerations include optimizing reaction temperatures, solvent systems, and catalysts to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the isoquinoline and pyran moieties, facilitated by reagents like KMnO₄ or CrO₃.
Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., SnCl₂).
Substitution: Substitution reactions occur at the acetamide or nitrophenyl groups under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidative Conditions: KMnO₄ in alkaline medium.
Reductive Conditions: H₂/Pd, SnCl₂/HCl.
Substitution Conditions: NaH in DMF for nucleophilic substitutions; Br₂ in CCl₄ for electrophilic substitutions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Variously functionalized analogues retaining the core structure.
Scientific Research Applications
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is utilized in multiple research domains:
Chemistry: As a model compound to study complex organic transformations and to develop new synthetic methodologies.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties due to its structural novelty.
Medicine: Explored as a scaffold for drug development, focusing on its interaction with various biological targets.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: Includes enzymes, receptors, and DNA, depending on the functional modifications and biological context.
Pathways Involved: The nitrophenyl group can undergo redox cycling, generating reactive oxygen species; the isoquinoline moiety can intercalate with DNA, disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
**2-((6-(isoquinolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-bromophenyl)acetamide
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide apart is its combination of isoquinoline, pyran, and nitroaniline functionalities, providing a unique spectrum of chemical reactivity and biological activity not observed in its analogues.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

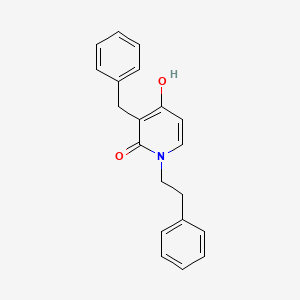
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)
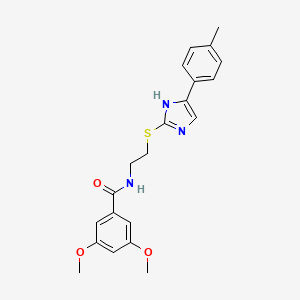
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)
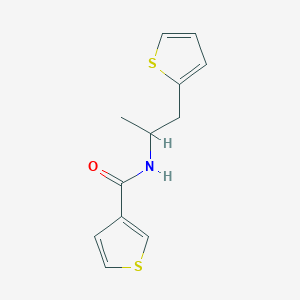
![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)
